Cas no 1260664-26-3 (5-bromo-1-chloro-2,7-naphthyridine)

5-Bromo-1-chloro-2,7-naphthyridine is a halogenated naphthyridine derivative with significant utility in pharmaceutical and agrochemical research. Its distinct bromo and chloro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The electron-deficient naphthyridine core facilitates functionalization at multiple sites, enabling the synthesis of complex heterocyclic compounds. This compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its structural features also support investigations into material science, particularly in the design of organic electronic materials.
5-bromo-1-chloro-2,7-naphthyridine structure
1260664-26-3 structure
商品名:5-bromo-1-chloro-2,7-naphthyridine
CAS番号:1260664-26-3
MF:C8H4N2ClBr
メガワット:243.488
CID:2761157
PubChem ID:72213619

5-bromo-1-chloro-2,7-naphthyridine 化学的及び物理的性質

名前と識別子

    • 5-bromo-1-chloro-2,7-naphthyridine
    • EN300-1723426
    • KAC66426
    • AB73845
    • 5-bromo-1-chloro[2,7]naphthyridine
    • 1260664-26-3
    • 5-BROMO-1-CHLORO-2,7-NAPHTHYRIDINE
    • 875-077-4
    • インチ: InChI=1S/C8H4BrClN2/c9-7-4-11-3-6-5(7)1-2-12-8(6)10/h1-4H
    • InChIKey: LCNIJZYWJYLPDI-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 241.92464Da
  • どういたいしつりょう: 241.92464Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 25.8Ų

5-bromo-1-chloro-2,7-naphthyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1723426-5.0g
5-bromo-1-chloro-2,7-naphthyridine
1260664-26-3 95%
5g
$2858.0 2023-06-04
1PlusChem
1P028IUZ-250mg
5-Bromo-1-chloro-2,7-naphthyridine
1260664-26-3 95%
250mg
$664.00 2024-07-09
Enamine
EN300-1723426-1g
5-bromo-1-chloro-2,7-naphthyridine
1260664-26-3 95%
1g
$986.0 2023-09-20
1PlusChem
1P028IUZ-1g
5-Bromo-1-chloro-2,7-naphthyridine
1260664-26-3 95%
1g
$1281.00 2024-07-09
Aaron
AR028J3B-500mg
5-Bromo-1-chloro-2,7-naphthyridine
1260664-26-3 95%
500mg
$1081.00 2025-02-16
Enamine
EN300-1723426-0.25g
5-bromo-1-chloro-2,7-naphthyridine
1260664-26-3 95%
0.25g
$487.0 2023-09-20
Enamine
EN300-1723426-5g
5-bromo-1-chloro-2,7-naphthyridine
1260664-26-3 95%
5g
$2858.0 2023-09-20
1PlusChem
1P028IUZ-100mg
5-Bromo-1-chloro-2,7-naphthyridine
1260664-26-3 95%
100mg
$485.00 2024-07-09
1PlusChem
1P028IUZ-50mg
5-Bromo-1-chloro-2,7-naphthyridine
1260664-26-3 95%
50mg
$335.00 2024-07-09
1PlusChem
1P028IUZ-10g
5-Bromo-1-chloro-2,7-naphthyridine
1260664-26-3 95%
10g
$5298.00 2024-07-09

5-bromo-1-chloro-2,7-naphthyridine 関連文献

5-bromo-1-chloro-2,7-naphthyridineに関する追加情報

5-Bromo-1-Chloro-2,7-Naphthyridine: A Comprehensive Overview

The compound 5-bromo-1-chloro-2,7-naphthyridine, identified by the CAS number 1260664-26-3, is a heterocyclic aromatic compound with significant applications in various fields. This compound belongs to the naphthyridine family, which is a fused bicyclic system consisting of a benzene ring and a pyridine ring. The presence of bromine and chlorine substituents at specific positions imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.

The synthesis of 5-bromo-1-chloro-2,7-naphthyridine involves multi-step reactions, often utilizing halogenation techniques. Recent studies have focused on optimizing the synthesis process to enhance yield and reduce environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve selectivity. This approach not only streamlines the production process but also aligns with the growing demand for sustainable chemical manufacturing practices.

The structural uniqueness of 5-bromo-1-chloro-2,7-naphthyridine contributes to its diverse reactivity. The bromine and chlorine substituents act as electron-withdrawing groups, enhancing the compound's electrophilic aromatic substitution reactivity. This property makes it an ideal precursor for the synthesis of various derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. Recent advancements in computational chemistry have enabled researchers to predict the reactivity of such compounds more accurately, facilitating the design of novel derivatives with tailored properties.

In terms of biological activity, 5-bromo-1-chloro-2,7-naphthyridine has shown promising results in preliminary studies. Researchers have investigated its potential as an antimicrobial agent, demonstrating moderate activity against several bacterial strains. Furthermore, studies on its cytotoxicity suggest that it may have applications in anticancer therapies. These findings underscore the importance of further research to fully harness the therapeutic potential of this compound.

The application of 5-bromo-1-chloro-2,7-naphthyridine extends beyond biology into materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalytic systems. Recent studies have highlighted its role in enhancing the catalytic efficiency of transition metal catalysts in organic transformations. This opens up new avenues for its use in industrial catalysis and green chemistry initiatives.

In conclusion, 5-bromo-1-chloro-2,7-naphthyridine is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool in both academic and industrial settings. Continued research into its properties and potential uses will undoubtedly lead to further breakthroughs in various fields.

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